3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in the ring structure. This particular compound features a methylthiophene group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Starting Materials: : The synthesis begins with 5-methylthiophene-2-carboxylic acid as the starting material.
Formation of the Oxazole Ring: : The carboxylic acid group is converted to an oxazole ring through cyclodehydration reactions. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Purification: : The resulting oxazole compound is purified through recrystallization or chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: : Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: : A simpler thiophene derivative without the oxazole ring.
5-Methylthiophene-2-carboxylic acid: : The carboxylic acid precursor before forming the oxazole ring.
4,5-Dihydro-1,2-oxazole derivatives: : Other oxazole compounds with different substituents.
Uniqueness
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific combination of the methylthiophene group and the oxazole ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-8(14-5)6-4-7(9(11)12)13-10-6/h2-3,7H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZIJNOSBHJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NOC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.